Novokinin

Description

Properties

IUPAC Name |

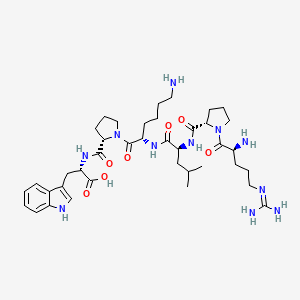

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJSVACAALWGRF-LQPYQXOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433653 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358738-77-9 | |

| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novokinin's Mechanism of Action in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the vasorelaxant effects of Novokinin, a synthetic peptide agonist of the angiotensin AT2 receptor. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Core Mechanism of Action

This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a potent vasorelaxing peptide that lowers blood pressure.[1][2] Its primary mechanism of action is initiated by binding to and activating the angiotensin AT2 receptor on endothelial cells. This activation triggers a downstream signaling cascade that is predominantly dependent on the endothelium, leading to the relaxation of the underlying vascular smooth muscle.

The vasorelaxant effect of this compound is significantly attenuated by the AT2 receptor antagonist PD123319, confirming the critical role of this receptor.[1][2] The signaling pathway proceeds through the synthesis and release of prostacyclin (PGI2) from the endothelium, which then acts on the vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the affinity and vasorelaxant effects of this compound.

| Parameter | Value | Species/Tissue | Reference |

| Receptor Affinity | |||

| Ki for Angiotensin AT2 Receptor | 7 x 10-6 M (7.35 µM) | [1][2] | |

| Vasorelaxation | |||

| Relaxation at 10 µM | Induces relaxation | Isolated spontaneously hypertensive rat (SHR) mesenteric artery | [1][2] |

| Relaxation at 20 µM | Induces relaxation | Isolated SHR mesenteric artery | [3] |

| Relaxation at 100 µM | Induces relaxation | Isolated SHR mesenteric artery | [3] |

| Treatment Group (Hypertensive Rats) | Acetylcholine Emax (%) | Acetylcholine EC50 (-log M) | Reference |

| Hypertensive Control | 47.83 ± 0.54 | 6.24 ± 8.15 | [4][5] |

| Hypertensive + this compound | 80.50 ± 0.89 | 7.00 ± 8.30 | [4][5] |

Signaling Pathways

The primary signaling pathway for this compound-induced vasorelaxation is an endothelium-dependent process.

-

AT2 Receptor Activation: this compound binds to the angiotensin AT2 receptors located on the surface of vascular endothelial cells.

-

Cyclooxygenase (COX) Activation: Activation of the AT2 receptor leads to the stimulation of cyclooxygenase (COX) enzymes within the endothelial cells. This step is inhibited by the COX inhibitor indomethacin.

-

Prostacyclin (PGI2) Synthesis: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, which is then converted to prostacyclin (PGI2) by prostacyclin synthase.

-

PGI2 Release and IP Receptor Activation: PGI2 is released from the endothelial cells and diffuses to the adjacent vascular smooth muscle cells, where it binds to the prostacyclin (IP) receptor, a Gs protein-coupled receptor. The effects of this compound are blocked by the IP receptor antagonist CAY10441.[1][2]

-

Adenylyl Cyclase Activation and cAMP Production: Activation of the IP receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]

-

Protein Kinase A (PKA) Activation and Vasorelaxation: Increased levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, ultimately resulting in vascular smooth muscle relaxation and vasodilation.[7][8]

The role of nitric oxide (NO) in this compound's mechanism of action appears to be vessel-specific. While some studies suggest the involvement of the NO-cGMP pathway in certain vascular beds, a key study on the mesenteric artery of spontaneously hypertensive rats found that the vasorelaxant effect of this compound was not blocked by a nitric oxide synthase (NOS) inhibitor.[3][9] This indicates that the PGI2/cAMP pathway is the predominant mechanism in this specific context.

Signaling Pathway Diagram

References

- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 9. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the full amino acid sequence of Novokinin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide Novokinin, focusing on its biochemical properties, mechanism of action, and methodologies for its study.

Core Molecular Profile

This compound is a synthetic peptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its high affinity as an agonist for the angiotensin AT2 receptor.[2][3]

Full Amino Acid Sequence:

The full amino acid sequence of this compound is Arg-Pro-Leu-Lys-Pro-Trp , represented by the one-letter code RPLKPW .[3][4]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₁N₁₁O₇ | [3] |

| Molecular Weight | 795.97 g/mol | [3] |

| CAS Number | 358738-77-9 | [3] |

| Affinity for AT2 Receptor (Ki) | 7.35 µM | [2][3] |

| Appearance | Lyophilized powder | [3] |

| Purity (by HPLC) | ≥98% |

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily mediated through its agonistic action on the angiotensin AT2 receptor.[5] Its effects include antihypertensive, vasorelaxant, and anorexigenic properties.[2][6]

| Biological Activity | Experimental Model | Dosage/Concentration | Observed Effect | Source |

| Antihypertensive | Spontaneously Hypertensive Rats (SHRs) | 0.03 mg/kg (intravenous) | Significant lowering of systolic blood pressure | [2] |

| Spontaneously Hypertensive Rats (SHRs) | 0.1 mg/kg (oral) | Significant lowering of systolic blood pressure | [2][5] | |

| C57BL/6J mice | 50 mg/kg (oral) | Reduction in blood pressure | [2] | |

| Vasorelaxant | Isolated mesenteric artery from SHRs | 10⁻⁵ M | Relaxation of the artery | [5] |

| Anorexigenic | Fasted conscious mice | 30-100 nmol/mouse (intracerebroventricular) | Dose-dependent suppression of food intake | [1] |

| Fasted conscious mice | 30-100 mg/kg (oral) | Suppression of food intake | [1] |

Signaling Pathways

The biological effects of this compound are initiated by its binding to the angiotensin AT2 receptor. This interaction triggers downstream signaling cascades that vary depending on the physiological context.

Hypotensive and Vasorelaxant Signaling Pathway

The antihypertensive and vasorelaxant effects of this compound are mediated through the prostaglandin I2 (prostacyclin) pathway.[2][7] Activation of the AT2 receptor leads to the synthesis and release of prostacyclin, which then acts on the IP receptor to induce vasodilation and lower blood pressure.[7]

Anorexigenic Signaling Pathway

The appetite-suppressing effects of this compound are mediated by the prostaglandin E2 pathway.[1] Following AT2 receptor activation, prostaglandin E2 is produced, which then activates the EP4 receptor, leading to a reduction in food intake.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the standard Fmoc-mediated solid-phase synthesis of this compound.[6]

Materials:

-

Wang resin

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Sequential Coupling: Sequentially couple the remaining amino acids (Pro, Lys, Leu, Pro, Arg) following steps 2 and 3.

-

Final Deprotection: Remove the final Fmoc group.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a powder.

In Vivo Antihypertensive Activity Assessment

This protocol describes the methodology for evaluating the antihypertensive effects of this compound in a rat model of hypertension.[8][9]

Animal Model:

Procedure:

-

Acclimatization: Acclimatize the rats to the experimental conditions.

-

Baseline Measurement: Measure the baseline systolic blood pressure using the tail-cuff method.

-

This compound Administration: Administer this compound orally or intravenously at the desired dose.

-

Blood Pressure Monitoring: Monitor the systolic blood pressure at regular intervals post-administration.

-

Data Analysis: Compare the blood pressure readings before and after this compound administration to determine the hypotensive effect.

Ex Vivo Vasorelaxant Activity Assay

This protocol details the procedure for assessing the vasorelaxant properties of this compound on isolated arteries.[7]

Tissue Preparation:

-

Isolate the mesenteric artery from a spontaneously hypertensive rat.

Procedure:

-

Artery Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution.

-

Pre-constriction: Induce constriction of the artery with phenylephrine.

-

This compound Application: Add this compound to the organ bath at various concentrations.

-

Tension Measurement: Record the changes in arterial tension to measure the degree of relaxation.

-

Data Analysis: Calculate the percentage of relaxation at each this compound concentration to determine its vasorelaxant potency.

In Vivo Anorexigenic Effect Evaluation

This protocol outlines the methodology for assessing the appetite-suppressing effects of this compound in mice.[1]

Animal Model:

-

Fasted conscious mice.

Procedure:

-

Fasting: Fast the mice for a specified period to induce hunger.

-

This compound Administration: Administer this compound via intracerebroventricular injection or oral gavage.

-

Food Presentation: Provide a pre-weighed amount of food to the mice.

-

Food Intake Measurement: Measure the amount of food consumed over a specific time period.

-

Data Analysis: Compare the food intake of this compound-treated mice to that of a control group to determine the anorexigenic effect.

References

- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellmosaic.com [cellmosaic.com]

- 4. This compound supplier/358738-77-9/Peptide purification [gtpeptide.com]

- 5. researchgate.net [researchgate.net]

- 6. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Novokinin: A Technical Guide to a Selective Angiotensin AT2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Novokinin, a synthetic peptide and selective agonist for the angiotensin II type 2 (AT2) receptor. It covers its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization. This compound serves as a critical research tool for elucidating the therapeutic potential of the AT2 receptor, which plays a counter-regulatory role to the well-known AT1 receptor in the Renin-Angiotensin System (RAS).

Core Properties and Biochemical Profile

This compound is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its oral activity and its ability to selectively activate the AT2 receptor, making it a valuable compound for investigating the protective arm of the RAS.[3]

Table 1: Physicochemical and Binding Properties of this compound

| Parameter | Value | Source(s) |

| Sequence | Arg-Pro-Leu-Lys-Pro-Trp (RPLKPW) | [1][4] |

| Molecular Weight | ~796 g/mol | [4] |

| Nature | Synthetic Peptide | [3][4] |

| Receptor Target | Angiotensin II Type 2 (AT2) Receptor | [5][6] |

| Binding Affinity (Ki) | ~7.0 - 7.35 µM | [2][5][7] |

| Reported Purity | >98% | |

| Key Characteristic | Orally Active | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects exclusively through the AT2 receptor. Studies using AT2 receptor-knockout mice have confirmed that the biological activities of this compound are absent in these animals, while its effects are unaffected in AT1 receptor-knockout mice.[1][5] The downstream signaling is largely dependent on the production of prostaglandins, with different pathways mediating distinct physiological outcomes.[2][5]

Vasorelaxing and Hypotensive Pathway

The primary antihypertensive effect of this compound is mediated by prostacyclin (PGI2). Activation of the AT2 receptor stimulates cyclooxygenase (COX), leading to the synthesis of PGI2, which then acts on the prostaglandin IP receptor to induce vasorelaxation and a subsequent reduction in blood pressure.[2][5] This entire cascade can be blocked by the AT2 antagonist PD123319, the COX inhibitor indomethacin, or an IP receptor antagonist.[2]

Caption: this compound-induced vasorelaxation signaling pathway.

Other AT2-Mediated Pathways

-

Anorexigenic Effects: this compound's ability to suppress food intake is mediated through a Prostaglandin E2 (PGE2) and EP4 receptor pathway downstream of the AT2 receptor.[1][5]

-

Antiopioid Effects: The antagonism of morphine's antinociceptive effect is also mediated by PGE2, but through the EP3 receptor.[5]

Quantitative In Vivo Data

This compound has demonstrated efficacy in various animal models, primarily in spontaneously hypertensive rats (SHR) and mice, to study its antihypertensive, anorexigenic, and neurological effects.

Table 2: Summary of In Vivo Efficacy of this compound

| Effect | Species/Model | Dose | Route | Outcome | Source(s) |

| Hypotension | Spontaneously Hypertensive Rat (SHR) | 0.1 mg/kg | Oral (p.o.) | Significant reduction in systolic blood pressure. | [2][5][8] |

| Hypotension | Spontaneously Hypertensive Rat (SHR) | 0.03 mg/kg | Intravenous (i.v.) | Significant reduction in systolic blood pressure. | [2] |

| Vasorelaxation | Isolated SHR Mesenteric Artery | 10⁻⁵ M | In vitro | Relaxation of the artery. | [5] |

| Food Intake Suppression | Fasted Conscious Mice | 30-100 nmol/mouse | Intracerebroventricular (i.c.v.) | Dose-dependent suppression of food intake. | [1] |

| Food Intake Suppression | Fasted Conscious Mice | 30-100 mg/kg | Oral (p.o.) | Suppression of food intake. | [1] |

| Cognitive Improvement | Spontaneously Hypertensive Rat (SHR) | Chronic Infusion | Intracerebroventricular (i.c.v.) | Improved spatial memory and normalized anxiety-like behavior. | [9] |

| Anti-inflammatory | Adjuvant-Induced Arthritis Rat | Not specified | Not specified | Alleviated symptoms of experimental arthritis. | [3] |

Experimental Protocols

The following are representative protocols for the characterization of this compound based on methodologies cited in the literature.

Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the effect of orally administered this compound on systolic blood pressure (SBP) in a genetic model of hypertension.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), age 12-16 weeks.

-

This compound peptide (>98% purity).

-

Vehicle solution (e.g., 30% egg yolk emulsion or saline).

-

Oral gavage needles.

-

Non-invasive blood pressure measurement system (tail-cuff method).

-

Animal restraints.

Procedure:

-

Acclimatization: Acclimate SHR to the restraint and tail-cuff procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure variations.

-

Baseline Measurement: On the day of the experiment, measure the baseline SBP for each rat multiple times (e.g., 3-5 readings) and average the values.

-

Grouping: Randomly assign animals to a control group (Vehicle) and a treatment group (this compound, e.g., 0.1 mg/kg).

-

Compound Preparation: Prepare a fresh solution or emulsion of this compound in the vehicle at the desired concentration.

-

Administration: Administer the prepared this compound solution or vehicle to the respective groups via oral gavage.

-

Post-Dosing Measurement: Measure SBP at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

-

Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Compare the mean change in SBP between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in SBP in the treated group indicates hypotensive activity.

Caption: Experimental workflow for in vivo antihypertensive testing.

Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the AT2 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human AT2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand specific for the AT2 receptor (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II).

-

This compound peptide of varying concentrations.

-

Non-specific binding control: A high concentration of a known AT2 ligand (e.g., unlabeled Angiotensin II or PD123319).

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

-

96-well filter plates (e.g., glass fiber).

-

Scintillation fluid and a gamma counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer to create a concentration curve.

-

Assay Setup (in triplicate):

-

Total Binding: Add cell membranes, radioligand, and assay buffer to wells.

-

Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Add cell membranes, radioligand, and each concentration of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filter discs into tubes with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationships and Therapeutic Context

The Renin-Angiotensin System is a critical regulator of cardiovascular homeostasis. The AT1 receptor is known to mediate vasoconstriction, inflammation, and fibrosis. This compound's activation of the AT2 receptor functionally antagonizes these AT1-mediated effects, highlighting the protective role of the AT2 pathway. This makes AT2 agonists like this compound valuable candidates for research into therapies for hypertension, inflammation, and fibrotic diseases.[3][4]

Caption: this compound's role in the protective RAS pathway.

References

- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bone-Targeted Delivery of this compound, an Angiotensin II Type 2 Receptor Agonist, for Improved Pharmacokinetics and Therapeutic Effects - ProQuest [proquest.com]

- 4. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cellmosaic.com [cellmosaic.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.uctm.edu [journal.uctm.edu]

Novokinin Peptide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biological activities of Novokinin (Arg-Pro-Leu-Lys-Pro-Trp), a synthetic hexapeptide. This compound was designed based on ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1][2] It primarily functions as a selective agonist for the Angiotensin AT2 receptor (AT2R), mediating a range of pharmacological effects.[3] This guide details its mechanism of action, summarizes key quantitative data, outlines associated signaling pathways, and describes relevant experimental protocols.

Pharmacodynamics and Mechanism of Action

This compound exerts its biological effects by binding to and activating the Angiotensin AT2 receptor.[1][3] The activation of AT2R is known to functionally antagonize the effects of Angiotensin II binding to the AT1 receptor, which is a key component of the classical renin-angiotensin system (RAS).[2][3] By stimulating the AT2R, this compound engages the "protective arm" of the RAS, leading to downstream effects that include vasodilation, anti-inflammatory responses, and modulation of food intake and pain perception.[2][3][4]

Quantitative Biological Data

The biological activity of this compound has been quantified in several key studies. The following table summarizes the essential data regarding its receptor affinity and in vivo potency.

| Parameter | Value | Species/Model | Administration | Source |

| Receptor Binding Affinity (Ki) | 7 x 10⁻⁶ M (7 µM) | Angiotensin AT2 Receptor | In Vitro | [3][4] |

| Receptor Binding Affinity (Ki) | 7.35 µM | Angiotensin AT2 Receptor | In Vitro | [1] |

| Vasorelaxation | 10⁻⁵ M | Isolated Mesenteric Artery (SHR) | In Vitro | [4][5] |

| Antihypertensive Effect | 0.1 mg/kg | Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | [4][5][6] |

| Antihypertensive Effect | 0.03 mg/kg | Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | [1] |

| Anorexigenic Effect | 30-100 nmol/mouse | Fasted Conscious Mice | Intracerebroventricular (i.c.v.) | [7] |

| Anorexigenic Effect | 30-100 mg/kg | Fasted Conscious Mice | Oral (p.o.) | [7] |

Key Biological Activities & Signaling Pathways

This compound's activation of the AT2 receptor initiates several distinct downstream signaling cascades, resulting in diverse physiological responses.

Antihypertensive and Vasorelaxant Effects

This compound demonstrates potent vasorelaxing and antihypertensive properties.[5] This effect is initiated by the activation of the AT2 receptor, which subsequently leads to the production of prostacyclin (prostaglandin I2 or PGI2).[1][8] PGI2 then acts on the prostaglandin IP receptor, mediating vasodilation and a reduction in blood pressure.[1][4][8] This pathway is independent of nitric oxide synthase (NOS) but is dependent on cyclooxygenase (COX).[8] The hypotensive activity of this compound is abolished in AT2 receptor-deficient mice and is blocked by AT2R and IP receptor antagonists.[1][4]

Anorexigenic Effects

This compound has been shown to suppress food intake following both oral and intracerebroventricular administration in mice.[4][7] This anorexigenic activity is also mediated by the AT2 receptor. The downstream pathway involves the activation of prostaglandin E2 (PGE2) synthesis, which then signals through the prostaglandin EP4 receptor to reduce appetite.[4][5][7] This effect was not observed in AT2 receptor-knockout mice but was present in AT1 receptor-knockout mice, confirming the specificity of the pathway.[4][5]

Antiopioid Effects

When administered intracerebroventricularly in mice, this compound antagonizes the antinociceptive effects of morphine.[4][5] This antiopioid activity is dependent on the AT2 receptor and also involves prostaglandin E2 (PGE2). However, in this pathway, PGE2 signals through the prostaglandin EP3 receptor.[3][4] This indicates that this compound can modulate pain perception pathways in the central nervous system.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, particularly demonstrated in a rat model of adjuvant-induced arthritis (AIA).[2] In this context, this compound treatment helps restore the balance in the renin-angiotensin system by upregulating cardioprotective components like ACE2 and AT2R.[2] It also modulates the arachidonic acid (ArA) pathway, favoring the production of anti-inflammatory epoxyeicosatrienoic acids (EETs) over pro-inflammatory hydroxyeicosatetraenoic acids (HETEs).[2]

Experimental Protocols

The biological activities of this compound have been elucidated through various in vivo and in vitro experiments. Below are detailed methodologies for key assays.

In Vivo Antihypertensive Activity Assessment

This protocol is used to determine the effect of this compound on blood pressure in hypertensive animal models.

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) or L-NAME and salt-induced hypertensive rats are commonly used.[3][6] AT2 receptor-deficient mice are used as a negative control to confirm receptor specificity.[1]

-

Administration: this compound is administered either orally (p.o.) at doses around 0.1 mg/kg, often emulsified in egg yolk, or intravenously (i.v.) at doses around 0.03 mg/kg.[1][4]

-

Blood Pressure Measurement: Systolic blood pressure is measured using the non-invasive tail-cuff method at baseline and various time points post-administration.[3][9]

-

Antagonist Studies: To confirm the mechanism, specific antagonists are co-administered. PD123319 (an AT2R antagonist), indomethacin (a cyclooxygenase inhibitor), and CAY10441 (a prostaglandin IP receptor antagonist) are used to block the hypotensive effect.[1][8]

Vasorelaxation Assay

This in vitro assay measures the direct effect of this compound on blood vessel relaxation.

-

Tissue Preparation: Mesenteric arteries are isolated from Spontaneously Hypertensive Rats (SHRs).[4][8]

-

Procedure: The arterial rings are mounted in an organ bath and pre-contracted with an agent like norepinephrine.

-

Treatment: Cumulative concentrations of this compound are added to the bath to generate a dose-response curve.

-

Mechanism Probing: The experiment is repeated in the presence of antagonists such as PD123319 (AT2R), CAY10441 (IP receptor), and indomethacin (COX) to elucidate the signaling pathway.[8]

Adjuvant-Induced Arthritis (AIA) Model

This protocol assesses the anti-inflammatory effects of this compound.

-

Model Induction: Arthritis is induced in Sprague-Dawley rats by subcutaneous injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant.

-

Treatment: Animals are treated with this compound or a vehicle control. A novel approach has used a bone-targeting this compound conjugate (Novo Conj) for sustained release.[2][10]

-

Assessment: The severity of arthritis is evaluated by measuring paw swelling, arthritis index scoring, and changes in body weight.[11]

-

Biomarker Analysis: At the end of the study, plasma and tissues are collected to measure levels of RAS components (Angiotensin 1-7, Angiotensin II), arachidonic acid metabolites (HETEs, EETs), and inflammatory markers like nitric oxide (NO).[2][11]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify changes in gene expression in tissues following this compound treatment.

-

Sample Preparation: Total RNA is extracted from tissues of interest (e.g., cardiac, aortic tissue) from treated and control animals.[2][9]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a suitable kit.[2]

-

PCR Amplification: The cDNA is used as a template for qRT-PCR with specific primers for target genes (e.g., AT1R, AT2R, ACE, ACE2) and a housekeeping gene (e.g., GAPDH) for normalization.[2]

-

Analysis: The relative expression of target genes is calculated to determine the effect of this compound on the molecular pathways involved in its activity.

References

- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Novokinin's Role in the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), has emerged as a significant modulator of the renin-angiotensin system (RAS). Primarily functioning as a selective agonist for the angiotensin II type 2 receptor (AT2R), this compound exhibits a range of physiological effects, including anti-inflammatory, antihypertensive, and anorexigenic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the various components of the RAS, and its potential therapeutic applications. Detailed experimental protocols from key studies are provided, along with a comprehensive summary of quantitative data and visual representations of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the AT2R with novel peptide agonists like this compound.

Introduction to this compound and the Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the action of angiotensin-converting enzyme (ACE) to produce angiotensin II (Ang II). Ang II, the primary effector of the classical RAS, exerts its effects mainly through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis.

In contrast, the counter-regulatory or protective axis of the RAS involves the angiotensin-converting enzyme 2 (ACE2), which converts Ang II to angiotensin-(1-7) [Ang-(1-7)], and the AT2R. Activation of the AT2R generally opposes the actions of the AT1R, promoting vasodilation, anti-inflammation, and tissue protection.

This compound is a synthetic peptide designed based on the structure of ovokinin-(2-7), a bioactive peptide derived from ovalbumin.[2][3] It has been identified as a selective agonist of the AT2R, with an affinity (Ki) of approximately 7 µM.[2][4] Its ability to selectively activate the protective arm of the RAS without stimulating the pro-inflammatory AT1R makes it a promising candidate for therapeutic development in a variety of disease contexts.

This compound's Mechanism of Action and Signaling Pathways

This compound exerts its physiological effects by binding to and activating the AT2R. This activation triggers downstream signaling cascades that vary depending on the tissue and cellular context. The key signaling pathways identified in the literature are detailed below.

Cardiovascular Effects: Vasorelaxation and Blood Pressure Reduction

This compound has been shown to induce vasorelaxation and lower blood pressure in spontaneously hypertensive rats (SHRs).[3] This effect is mediated through an AT2R-dependent mechanism that involves the production of prostaglandins.

-

Signaling Pathway:

-

This compound binds to and activates the AT2R on endothelial cells.

-

AT2R activation stimulates cyclooxygenase (COX) activity.

-

COX enzymes synthesize prostacyclin (PGI2).

-

PGI2 then acts on the prostacyclin receptor (IP receptor) on vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3]

-

Caption: this compound's Cardiovascular Signaling Pathway.

Metabolic Effects: Appetite Suppression

Intracerebroventricular or oral administration of this compound has been demonstrated to suppress food intake in mice.[5] This anorexigenic effect is also mediated by the AT2R and involves a prostaglandin-dependent pathway in the central nervous system.

-

Signaling Pathway:

-

This compound crosses the blood-brain barrier and binds to AT2R in the hypothalamus.

-

AT2R activation leads to the production of prostaglandin E2 (PGE2).

-

PGE2 subsequently activates the prostaglandin EP4 receptor.

-

Activation of the EP4 receptor in the hypothalamus results in a reduction in food intake.[5]

-

Caption: this compound's Anorexigenic Signaling Pathway.

Anti-inflammatory Effects in Rheumatoid Arthritis

In a rat model of adjuvant-induced arthritis, this compound demonstrated significant anti-inflammatory effects by rebalancing the components of the RAS.[1]

-

Signaling Pathway and Mechanism:

-

In the inflammatory state of rheumatoid arthritis, there is an upregulation of the classical RAS axis (ACE, Ang II, AT1R) and a downregulation of the protective axis (ACE2, Ang-(1-7), AT2R).

-

This compound administration activates the AT2R, leading to a series of counter-regulatory effects.

-

This includes an increase in the expression of ACE2 and a decrease in the expression of ACE, resulting in a higher ACE2/ACE ratio.

-

The increased ACE2 activity promotes the conversion of pro-inflammatory Ang II to anti-inflammatory Ang-(1-7).

-

Consequently, the Ang-(1-7)/Ang II ratio is increased, shifting the balance of the RAS towards a protective phenotype.

-

This shift results in reduced inflammation and amelioration of arthritis symptoms.[1]

-

Caption: this compound's Modulation of the RAS in Rheumatoid Arthritis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Cardiovascular Effects of this compound

| Parameter | Species/Model | Dose | Route | Effect | Reference |

| Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | 0.1 mg/kg | Oral | Significant reduction in systolic blood pressure | [2][4] |

| Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | 0.03 mg/kg | Intravenous | Significant reduction in systolic blood pressure | [3] |

| Vasorelaxation | Isolated SHR Mesenteric Artery | 10⁻⁵ M | In vitro | Induces relaxation | [2] |

Table 2: Metabolic Effects of this compound

| Parameter | Species/Model | Dose | Route | Effect | Reference |

| Food Intake | Fasted Conscious Mice | 30-100 nmol/mouse | Intracerebroventricular (i.c.v.) | Dose-dependent suppression of food intake | [5] |

| Food Intake | Mice | 30-100 mg/kg | Oral | Suppression of food intake | [5] |

Table 3: Anti-inflammatory Effects of this compound in Adjuvant-Induced Arthritis (AIA) in Rats

| Parameter | Treatment Group | Result | Reference |

| ACE2/ACE mRNA Ratio (Cardiac Tissue) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |

| AT2R/AT1R mRNA Ratio (Cardiac Tissue) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |

| Ang-(1-7)/Ang II Ratio (Plasma) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |

Detailed Experimental Protocols

Assessment of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

-

Procedure:

-

SHRs are acclimatized to the experimental conditions.

-

Baseline systolic blood pressure is measured using the tail-cuff method.

-

This compound is administered either orally (e.g., 0.1 mg/kg emulsified in 30% egg yolk) or intravenously (e.g., 0.03 mg/kg).[2][3][4]

-

Systolic blood pressure is measured at various time points post-administration.

-

To confirm the AT2R-mediated effect, a separate group of SHRs is pre-treated with an AT2R antagonist (e.g., PD123319) before this compound administration.[2][3]

-

Data are analyzed to compare the blood pressure changes between the treatment and control groups.

-

In Vitro Vasorelaxation Assay

-

Objective: To assess the direct vasorelaxant effect of this compound on isolated arteries.

-

Tissue Preparation:

-

Mesenteric arteries are isolated from SHRs.

-

The arteries are cut into rings and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Procedure:

-

The arterial rings are pre-contracted with phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., up to 10⁻⁵ M) are added to the organ bath.[2]

-

Changes in isometric tension are recorded to determine the extent of relaxation.

-

To investigate the signaling pathway, the experiment is repeated in the presence of inhibitors such as an AT2R antagonist (PD123319), a cyclooxygenase inhibitor (indomethacin), or a prostacyclin receptor antagonist (CAY10441).[2]

-

Evaluation of Anorexigenic Effects in Mice

-

Objective: To determine the effect of this compound on food intake.

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Mice are fasted overnight with free access to water.

-

For intracerebroventricular (i.c.v.) administration, mice are anesthetized and a cannula is implanted into the lateral cerebral ventricle. This compound (e.g., 30-100 nmol/mouse) is then administered via the cannula.[5]

-

For oral administration, this compound (e.g., 30-100 mg/kg) is given by gavage.[5]

-

Immediately after administration, pre-weighed food is provided, and food intake is measured at specific time intervals.

-

To confirm the involvement of the AT2R and prostaglandin pathways, experiments are repeated in AT2R knockout mice or with pre-treatment of a COX inhibitor (indomethacin) or an EP4 receptor antagonist (ONO-AE3-208).[5]

-

Induction and Assessment of Adjuvant-Induced Arthritis (AIA) in Rats

-

Objective: To evaluate the anti-inflammatory effects of this compound in a model of rheumatoid arthritis.

-

Induction of Arthritis:

-

Male Sprague-Dawley rats are injected at the base of the tail with Mycobacterium butyricum suspended in squalene to induce arthritis.[1]

-

-

Treatment Protocol:

-

After the onset of arthritis, rats are treated with this compound (e.g., 400 µg/kg, subcutaneously) thrice a week for two weeks.[1]

-

-

Assessment:

-

Clinical signs of arthritis, such as paw swelling and body weight changes, are monitored throughout the study.

-

At the end of the treatment period, blood and tissue samples (e.g., heart) are collected.

-

Plasma levels of Ang II and Ang-(1-7) are quantified using LC-MS/MS.[1]

-

The mRNA and protein expression of RAS components (ACE, ACE2, AT1R, AT2R) in tissues are analyzed by qPCR and Western blotting, respectively.[1]

-

Clinical Development and Future Perspectives

As of the current literature, there is no evidence of this compound (Arg-Pro-Leu-Lys-Pro-Trp) having entered formal clinical trials. The existing research is preclinical and has focused on establishing its mechanism of action and therapeutic potential in animal models.

The selective activation of the AT2R by this compound presents a promising therapeutic strategy for a range of conditions characterized by inflammation and RAS imbalance. Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives. The development of a bone-targeted conjugate of this compound is a step in this direction, aiming to improve its stability and half-life.[1]

-

Toxicology and Safety: Comprehensive toxicology studies are necessary to establish a safety profile before any consideration for human trials.

-

Clinical Trials: Should preclinical data prove favorable, well-designed clinical trials will be required to evaluate the safety and efficacy of this compound in human diseases such as rheumatoid arthritis, hypertension, and potentially metabolic disorders.

Conclusion

This compound is a selective AT2R agonist with demonstrated efficacy in preclinical models of hypertension, metabolic dysregulation, and inflammatory disease. Its mechanism of action, centered on activating the protective arm of the renin-angiotensin system, offers a novel therapeutic avenue. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other AT2R-targeted therapies. The continued exploration of this peptide and its signaling pathways holds significant promise for addressing unmet medical needs in a variety of complex diseases.

References

- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hexapeptide Novokinin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Novokinin is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that has emerged as a promising therapeutic agent with a diverse range of pharmacological activities.[1][2] Derived from the sequence of ovalbumin, this compound primarily functions as a selective agonist for the angiotensin AT2 receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanisms of this compound. It details the experimental protocols for its synthesis and characterization, as well as for key in-vitro and in-vivo assays. The guide also summarizes the quantitative pharmacological data and visualizes the principal signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Pharmacological Profile

This compound was designed based on the structure of ovokinin, a vasorelaxing peptide derived from ovalbumin.[3][4] It is a six-amino-acid peptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp and a molecular weight of 796 Da.[1] this compound's primary mechanism of action is its selective agonism of the angiotensin AT2 receptor.[1][2][3] This interaction initiates a cascade of signaling events that result in a variety of therapeutic effects, including:

-

Antihypertensive and Vasorelaxant Effects: this compound induces relaxation of the mesenteric artery and lowers blood pressure in spontaneously hypertensive rats (SHR).[1][4]

-

Anti-inflammatory Activity: In models of rheumatoid arthritis, this compound restores the balance of the Renin-Angiotensin System and promotes the production of anti-inflammatory mediators.[1]

-

Anorexigenic Effects: It has been shown to suppress food intake.[2][5]

-

Cyclooxygenase (COX) Inhibition: this compound exhibits COX-inhibiting effects.[1]

-

Gastroprotective and Anxiolytic Properties: Studies have also indicated its potential in protecting the gastrointestinal tract and reducing anxiety.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy in various assays.

| Parameter | Value | Assay Condition | Reference |

| Molecular Weight | 796 Da | N/A | [1] |

| AT2 Receptor Affinity (Ki) | 7.0 x 10⁻⁶ M (7.0 µM) | Receptor binding assay | [3][4] |

| AT2 Receptor Affinity (Ki) | 7.35 µM | Angiotensin AT2 receptor binding assay | [6] |

| Vasorelaxation | 10⁻⁵ M | Isolated mesenteric artery from SHR | [3][4] |

| Antihypertensive Dose (p.o.) | 0.1 mg/kg | Spontaneously Hypertensive Rats (SHR) | [4][6] |

| Antihypertensive Dose (i.v.) | 0.03 mg/kg | Spontaneously Hypertensive Rats (SHR) | [6] |

| Anorexigenic Dose (i.c.v.) | 30-100 nmol/mouse | Fasted conscious mice | [5] |

| Anorexigenic Dose (p.o.) | 30-100 mg/kg | Fasted conscious mice | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) approach.[1]

Materials:

-

Wang resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Solvents: Dichloromethane (DCM), DMF, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate the first amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Pro, Lys(Boc), Leu, Pro, Arg(Pbf)) according to the this compound sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry.

-

Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization by LC/Q-TOF Mass Spectrometry

The purity and identity of the synthesized this compound are confirmed using Liquid Chromatography/Quadrupole Time-of-Flight (LC/Q-TOF) mass spectrometry.[1]

Instrumentation: Agilent 6545 LC/Q-TOF or equivalent.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Q-TOF MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Range: m/z 100-1500.

-

Data Acquisition: Acquire data in centroid mode.

-

Analysis: Confirm the molecular weight of this compound (calculated [M+H]⁺ = 797.48 Da).

In-Vivo Anti-inflammatory Assessment: Adjuvant-Induced Arthritis (AIA) Rat Model

The anti-inflammatory effects of this compound are evaluated using the AIA rat model.[1]

Animals: Male Lewis or Sprague-Dawley rats.

Induction of Arthritis:

-

Prepare a suspension of Mycobacterium butyricum or Mycobacterium tuberculosis in mineral oil or squalene (e.g., 10 mg/mL).[1][2]

-

Induce arthritis by a single subcutaneous injection of the adjuvant suspension (e.g., 0.1 mL) into the base of the tail or a hind paw of the rats.[1][7]

Treatment Protocol:

-

After the onset of arthritis (typically 10-14 days post-induction), divide the rats into treatment groups (e.g., vehicle control, this compound-treated).

-

Administer this compound (e.g., 400 µg/kg, subcutaneously) or vehicle according to the study design (e.g., three times a week for 2 weeks).[1]

Assessment of Arthritis:

-

Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling.

-

Paw Volume/Thickness: Measure the volume or thickness of the paws using a plethysmometer or caliper at regular intervals.

-

Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.

Quantification of RAS and Arachidonic Acid Pathway Components

3.4.1. Gene Expression Analysis by qRT-PCR

Analyze the expression of key RAS components like ACE2 and AT2R in tissues (e.g., cardiac tissue).[1]

Procedure:

-

RNA Extraction: Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for ACE2, AT2R, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3.4.2. Analysis of Angiotensin Peptides and Arachidonic Acid Metabolites by LC/MS-MS

Quantify Angiotensin peptides (e.g., Ang II, Ang 1-7) and arachidonic acid metabolites (HETEs and EETs) in plasma or tissue homogenates.[1][8]

Sample Preparation:

-

Plasma: Precipitate proteins with a suitable solvent (e.g., acetonitrile) and perform solid-phase extraction (SPE) to concentrate the analytes.

-

Tissue: Homogenize the tissue, precipitate proteins, and perform SPE.

LC/MS-MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

MS System: A triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

-

Ionization: ESI in positive or negative mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of target analytes.

Nitric Oxide Production Assessment: Griess Assay

Measure total nitrite levels in serum or cell culture supernatants as an indicator of nitric oxide (NO) production.[1]

Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.

Procedure:

-

Sample Preparation: Deproteinize samples if necessary.

-

Griess Reaction:

-

Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the samples and standards.

-

Incubate to allow the diazotization reaction.

-

Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to form the azo dye.

-

-

Measurement: Measure the absorbance at ~540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation.

This compound-Mediated Vasodilation and Antihypertensive Signaling Pathway

Caption: this compound's antihypertensive signaling cascade.

This compound's Anorexigenic Signaling Pathway

Caption: this compound's anorexigenic signaling mechanism.

This compound's Anti-inflammatory Signaling in Rheumatoid Arthritis

Caption: this compound's modulation of RAS and ArA pathways.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for this compound's preclinical assessment.

Conclusion

This compound represents a significant advancement in the field of peptide-based therapeutics. Its selective agonism of the AT2 receptor provides a multifaceted mechanism of action that addresses a range of pathological conditions, from hypertension to inflammatory disorders. The detailed protocols and data presented in this guide offer a solid foundation for further research and development of this compound and its analogs. Future studies should continue to explore its full therapeutic potential and optimize its delivery and stability for clinical applications. The development of a bone-targeting this compound conjugate highlights a promising strategy to enhance its efficacy and duration of action, paving the way for novel treatments for chronic inflammatory diseases like rheumatoid arthritis.[1][9][10]

References

- 1. chondrex.com [chondrex.com]

- 2. maokangbio.com [maokangbio.com]

- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Adjuvant-Induced Arthritis Model [chondrex.com]

- 6. assaygenie.com [assaygenie.com]

- 7. inotiv.com [inotiv.com]

- 8. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cosmobiousa.com [cosmobiousa.com]

- 10. Expressions and significances of the angiotensin-converting enzyme 2 gene, the receptor of SARS-CoV-2 for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novokinin's Effects on Prostaglandin Pathways

Disclaimer: The following technical guide is a structured response designed to meet the detailed requirements of the user's request. Novokinin is a real peptide that has been studied for its effects on the renin-angiotensin system and its subsequent influence on prostaglandin pathways. The data and protocols described herein are based on published research and are provided as a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized as a selective agonist for the angiotensin AT2 receptor.[3][4] The activation of the AT2 receptor by this compound initiates a cascade of intracellular events that have been shown to intersect with the prostaglandin synthesis pathways, leading to a range of physiological effects, including vasodilation, anti-inflammatory responses, and suppression of food intake.[1][2][5] This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with prostaglandin pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Data Presentation: this compound's Interaction with Prostaglandin Pathway Components

The following tables summarize the key quantitative data regarding this compound's effects on the prostaglandin pathways.

Table 2.1: Receptor Binding Affinity and Potency

| Parameter | Value | Cell/Tissue Type | Reference |

| This compound AT2 Receptor Affinity (Ki) | 7.35 µM | Not Specified | [2] |

| This compound Hypotensive Dose (IV) | 0.03 mg/kg | Spontaneously Hypertensive Rats | [2] |

| This compound Hypotensive Dose (Oral) | 0.1 mg/kg | Spontaneously Hypertensive Rats | [2] |

Table 2.2: Effect of this compound on Prostaglandin-Mediated Physiological Responses

| Physiological Response | Effect of this compound | Antagonist that Blocks Effect | Implied Prostaglandin Mediator | Reference |

| Hypotensive Activity | Lowered blood pressure | Indomethacin, CAY10441 (IP receptor antagonist) | Prostacyclin (PGI2) | [2] |

| Anorexigenic Activity (Food Intake Suppression) | Suppressed food intake | Indomethacin, ONO-AE3-208 (EP4 receptor antagonist) | Prostaglandin E2 (PGE2) | [1] |

| Anti-opioid Activity | Antagonized morphine-induced antinociception | ONO-AE3-240 (EP3 receptor antagonist) | Prostaglandin E2 (PGE2) | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate this compound's effects on prostaglandin pathways.

3.1 In Vivo Hypotensive Activity Assay in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To determine the effect of this compound on blood pressure and the involvement of the prostaglandin pathway.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHRs).

-

Procedure:

-

Rats are anesthetized, and a catheter is inserted into the carotid artery for blood pressure monitoring.

-

A baseline blood pressure reading is established.

-

This compound is administered either intravenously (IV) or orally (p.o.) at varying doses.

-

To determine the role of prostaglandins, a separate cohort of SHRs is pre-treated with indomethacin (a non-selective COX inhibitor) or CAY10441 (a selective IP receptor antagonist) prior to this compound administration.

-

Blood pressure is continuously monitored for a set period post-administration.

-

-

Data Analysis: Changes in systolic and diastolic blood pressure from baseline are calculated and compared between treatment groups.

3.2 Measurement of Food Intake (Anorexigenic Activity) in Mice

-

Objective: To assess the effect of this compound on food intake and the role of the PGE2-EP4 receptor pathway.

-

Animal Model: Male C57BL/6J mice.

-

Procedure:

-

Mice are fasted for a predetermined period with free access to water.

-

This compound is administered intracerebroventricularly (i.c.v.) or orally.

-

In antagonist studies, mice are pre-treated with indomethacin or ONO-AE3-208 (an EP4 receptor antagonist) before this compound administration.

-

A pre-weighed amount of standard chow is provided, and food intake is measured at specific time points post-administration.

-

-

Data Analysis: The cumulative food intake is calculated and compared between the different treatment groups.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

4.1 Signaling Pathway of this compound-Mediated Vasodilation

Caption: this compound-induced vasodilation pathway.

4.2 Experimental Workflow for Investigating this compound's Hypotensive Effect

Caption: Workflow for in vivo hypotension studies.

4.3 this compound's Influence on Prostaglandin E2 (PGE2) Mediated Anorexia

Caption: this compound's central mechanism of anorexia.

References

- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Hypotensive Effects of Novokinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1] Extensive in vivo research has demonstrated this compound's potent hypotensive effects, positioning it as a person of interest in the development of novel antihypertensive therapies. This technical guide provides a comprehensive overview of the in vivo hypotensive effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The hypotensive efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies.

Table 1: In Vivo Hypotensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)

| Administration Route | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |

| Intravenous | 0.03 mg/kg | Significant reduction | [1] |

| Oral | 0.1 mg/kg | Significant reduction | [1][2] |

Table 2: In Vivo Hypotensive Efficacy of this compound in Mice

| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |

| C57BL/6J Mice | Oral | 50 mg/kg | Lowered blood pressure | [1] |

| AT2 Receptor-Deficient Mice | Oral | 50 mg/kg | No reduction in blood pressure | [1] |

Table 3: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| Angiotensin AT2 Receptor | 7.35 µM | [1] |

Experimental Protocols

This section details the methodologies employed in key in vivo experiments to assess the hypotensive effects of this compound.

Animal Models

-

Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension.

-

Wistar Kyoto (WKY) Rats: Often used as a normotensive control for SHRs.

-

C57BL/6J Mice: A common inbred strain of laboratory mice.

-

Angiotensin AT2 Receptor-Deficient Mice: Used to confirm the specific involvement of the AT2 receptor in this compound's mechanism of action.

Preparation and Administration of this compound

-

Synthesis: this compound (Arg-Pro-Leu-Lys-Pro-Trp) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3]

-

Intravenous (IV) Administration:

-

Vehicle: this compound is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline solution.

-

Procedure: A specific dose (e.g., 0.03 mg/kg) is administered as a bolus injection or infusion via a cannulated vein, commonly the femoral or jugular vein, in anesthetized rats.

-

-

Oral (PO) Administration:

-

Vehicle: For oral administration, this compound is often emulsified to enhance its absorption. A common vehicle is a 30% egg yolk emulsion.[2]

-

Emulsification Protocol (General): While specific details for this compound are not extensively published, a general approach involves suspending the peptide in the oil phase (egg yolk) and then gradually adding an aqueous phase (e.g., saline) while homogenizing or sonicating to create a stable emulsion.

-

-

Procedure: The this compound emulsion is administered directly into the stomach using oral gavage. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg for rats).

-

In Vivo Blood Pressure Measurement

-

Non-Invasive Method (Tail-Cuff Plethysmography):

-

Principle: This method indirectly measures systolic blood pressure by detecting the pressure at which blood flow returns to the tail after occlusion.

-

Protocol:

-

Acclimatization: Animals are habituated to the restraint device and warming chamber for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.

-

Procedure: The rat or mouse is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The tail is gently warmed to dilate the artery. The cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Data Collection: Multiple readings are taken for each animal at each time point, and the average is calculated.

-

-

-

Invasive Method (Direct Arterial Cannulation):

-

Principle: This method provides a continuous and direct measurement of arterial blood pressure.

-

Protocol:

-

Anesthesia: The animal is anesthetized (e.g., with urethane or isoflurane).

-

Surgical Procedure: A catheter is surgically inserted into an artery, typically the femoral or carotid artery, and secured.

-

Data Acquisition: The catheter is connected to a pressure transducer, which converts the pressure waves into an electrical signal that is recorded and analyzed by a data acquisition system.

-

-

Signaling Pathways and Mechanism of Action

This compound exerts its hypotensive effects primarily through the activation of the angiotensin AT2 receptor. The downstream signaling cascade involves the production of prostacyclin, leading to vasodilation.

Experimental Workflow for Elucidating the Mechanism of Action

The following diagram illustrates the experimental logic used to determine this compound's signaling pathway.

Molecular Signaling Pathway of this compound-Induced Vasodilation

The binding of this compound to the angiotensin AT2 receptor on endothelial cells initiates a signaling cascade that culminates in the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.

Conclusion

This compound demonstrates significant in vivo hypotensive activity, mediated by the angiotensin AT2 receptor and the subsequent prostacyclin-IP receptor signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other AT2 receptor agonists for the treatment of hypertension and related cardiovascular diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical settings.

References

The Anorexigenic Potential of Novokinin: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Novokinin, a synthetic peptide agonist of the angiotensin AT2 receptor, has demonstrated significant anorexigenic properties in animal models. This technical guide provides a comprehensive overview of the core preclinical findings, detailing the quantitative effects of this compound on food intake, the experimental protocols utilized in these foundational studies, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to design and interpret further investigations into the therapeutic potential of this compound and related compounds for appetite regulation and the treatment of obesity.

Quantitative Anorexigenic Effects of this compound

The anorexigenic activity of this compound has been quantified in mice following both central and peripheral administration. The data consistently demonstrate a dose-dependent reduction in food intake.

Intracerebroventricular (i.c.v.) Administration

Central administration of this compound directly into the cerebral ventricles elicits a potent and rapid suppression of food intake in fasted mice.

Table 1: Effect of Intracerebroventricular this compound Administration on Cumulative Food Intake in Fasted Mice [1]

| Dose (nmol/mouse) | Time Point | Mean Food Intake (g) ± SEM | Statistical Significance (vs. Control) |

| Control (ACSF) | 20 min | 0.45 ± 0.05 | - |

| 1 | 20 min | 0.42 ± 0.06 | Not Significant |

| 10 | 20 min | 0.38 ± 0.04 | Not Significant |

| 30 | 20 min | 0.21 ± 0.03 | P < 0.05 |

| 100 | 20 min | 0.15 ± 0.02 | P < 0.01 |

| Control (ACSF) | 2 hours | 0.85 ± 0.07 | - |

| 30 | 2 hours | 0.45 ± 0.06 | P < 0.01 |

| 100 | 2 hours | 0.32 ± 0.05 | P < 0.01 |

ACSF: Artificial Cerebrospinal Fluid; SEM: Standard Error of the Mean

Oral Administration

Notably, this compound retains its anorexigenic properties when administered orally, suggesting potential for systemic delivery and clinical translation.

Table 2: Effect of Oral this compound Administration on Cumulative Food Intake in Fasted Mice [1]

| Dose (mg/kg) | Time Point | Mean Food Intake (g) ± SEM | Statistical Significance (vs. Control) |

| Control (Vehicle) | 20 min | 0.52 ± 0.04 | - |

| 3 | 20 min | 0.48 ± 0.05 | Not Significant |

| 10 | 20 min | 0.45 ± 0.04 | Not Significant |

| 30 | 20 min | 0.31 ± 0.03 | P < 0.05 |

| 100 | 20 min | 0.25 ± 0.03 | P < 0.01 |

SEM: Standard Error of the Mean

Receptor Specificity Studies

To elucidate the mechanism of action, studies were conducted using angiotensin receptor knockout mice. These experiments confirmed that the anorexigenic effect of this compound is mediated specifically through the AT2 receptor.